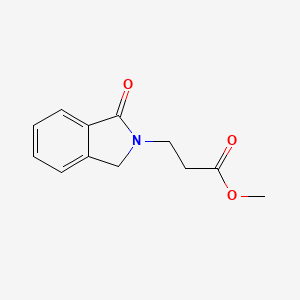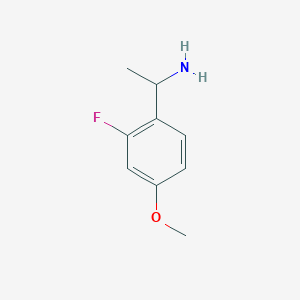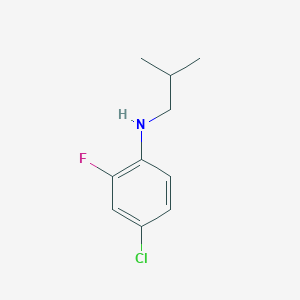
(4-Chloro-2-fluorophenyl)isobutylamine
Overview
Description
“(4-Chloro-2-fluorophenyl)isobutylamine” is a chemical compound with the molecular formula C10H13ClFN. It has a molecular weight of 201.67 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-fluorophenyl)isobutylamine” involves a benzene ring substituted with chlorine and fluorine atoms, and an isobutylamine group . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
“(4-Chloro-2-fluorophenyl)isobutylamine” has a predicted boiling point of 272.4±25.0 °C and a predicted density of 1.152±0.06 g/cm3. Its pKa is predicted to be 2.89±0.32 .Scientific Research Applications
Field: Chemistry
- Application : Synthesis of Schiff base metal complexes .
- Methods of Application or Experimental Procedures : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
- Results or Outcomes : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2 ], where L = Schiff base ligand (C 13 H 9 ClFNO) and M = Mn, Co, Ni, Cu, and Zn . The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Field: Fluorescence Spectroscopy
- Application : Fluorescence spectroscopy is a technique used in organic and inorganic chemistry, medical diagnosis, and medical science .
- Methods of Application or Experimental Procedures : This technique involves the use of a fluorimeter to measure the intensity of the fluorescence light emitted from a sample when it is exposed to light of a specific wavelength .
- Results or Outcomes : The results can provide information about the presence and quantity of certain molecules in the sample, as well as their environment and how they interact with each other .
Field: Nonlinear Optics (NLO)
- Application : Nonlinear optical (NLO) materials are used in the field of optics for applications such as frequency doubling, optical parametric oscillation, and electro-optic modulation .
- Methods of Application or Experimental Procedures : These materials are designed and studied for their unique characterizations. Chromophores with highly delocalized π electron systems are used as they lead to good macroscopic NLO response and high molecular hyperpolarizability .
- Results or Outcomes : The research on NLO single crystals has led to the exploration of many new NLO materials .
Field: Nonlinear Optics (NLO)
- Application : Nonlinear optical (NLO) materials are used in the field of optics for applications such as frequency doubling, optical parametric oscillation, and electro-optic modulation .
- Methods of Application or Experimental Procedures : These materials are designed and studied for their unique characterizations. Chromophores with highly delocalized π electron systems are used as they lead to good macroscopic NLO response and high molecular hyperpolarizability .
- Results or Outcomes : The research on NLO single crystals has led to the exploration of many new NLO materials .
Field: Organic Chemistry
- Application : Organic compounds like “(4-Chloro-2-fluorophenyl)isobutylamine” can be used in the synthesis of various organic reactions .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the type of reaction being carried out. This could involve various techniques such as reflux, distillation, or chromatography .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction being carried out. This could result in the formation of new compounds or the modification of existing ones .
properties
IUPAC Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMMGOVLXBMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



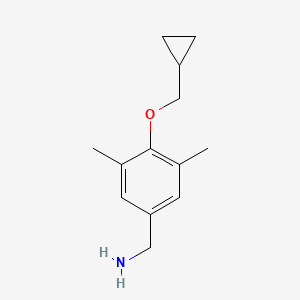
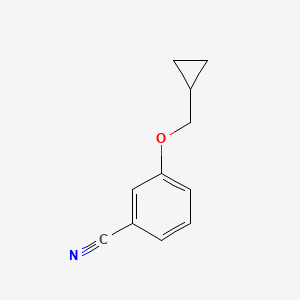
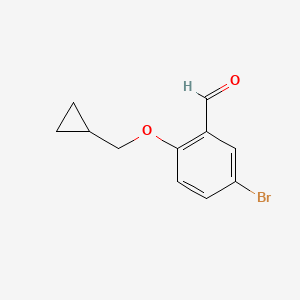
![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
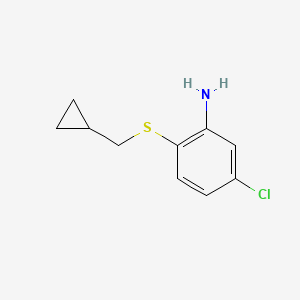
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
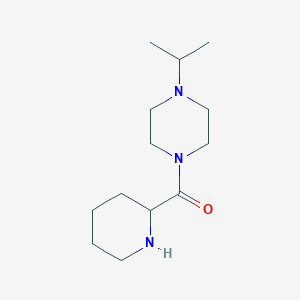
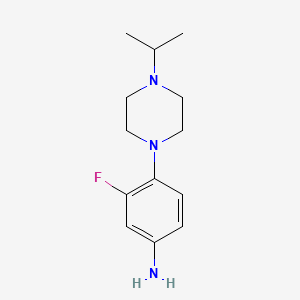
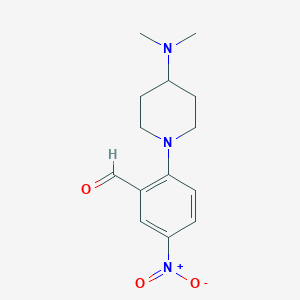
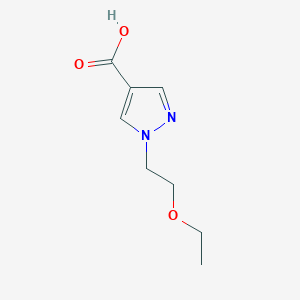
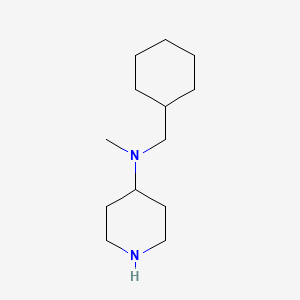
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
